![molecular formula C9H12F2O2 B13477554 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

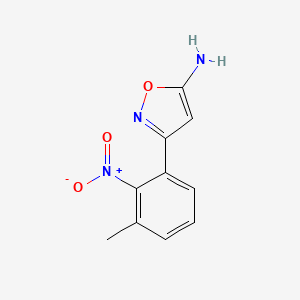

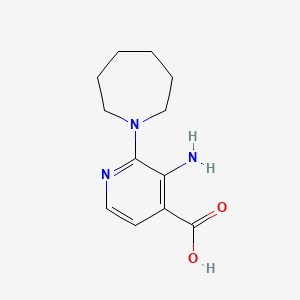

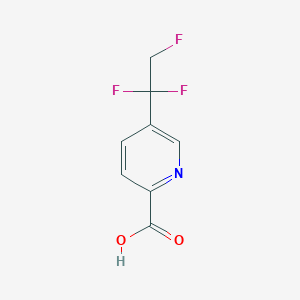

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane motif has been utilized as a bioisostere in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties .

Méthodes De Préparation

The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are practical and scalable, making them suitable for industrial production.

Analyse Des Réactions Chimiques

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include difluorocarbene for insertion reactions and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes .

Applications De Recherche Scientifique

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, the bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments, improving the physicochemical properties of drug candidates . Additionally, it has been utilized in the synthesis of various building blocks for medicinal chemistry . The unique structure of this compound also makes it valuable in materials science, where it is used as a molecular rod, molecular rotor, and supramolecular linker unit .

Mécanisme D'action

The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif imparts unique physicochemical properties that enhance the compound’s ability to interact with biological targets. For example, the difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes, which exhibit distinct reactivities compared to non-fluorinated analogues . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparaison Avec Des Composés Similaires

3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as non-fluorinated bicyclo[1.1.1]pentane analogues and other difluorobicyclo[1.1.1]pentane derivatives. The presence of the difluoropropyl group imparts unique physicochemical properties, such as increased metabolic stability and improved solubility . Similar compounds include 2,2-difluorobicyclo[1.1.1]pentane and other difluorocarbene-inserted bicyclo[1.1.1]pentane derivatives .

Propriétés

Formule moléculaire |

C9H12F2O2 |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

3-(2,2-difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

InChI |

InChI=1S/C9H12F2O2/c1-7(10,11)2-8-3-9(4-8,5-8)6(12)13/h2-5H2,1H3,(H,12,13) |

Clé InChI |

GCTRIUQREIAKJF-UHFFFAOYSA-N |

SMILES canonique |

CC(CC12CC(C1)(C2)C(=O)O)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)

![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)

![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)